Etelcalcetide
Overview
Description
Etelcalcetide is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis . It is administered intravenously at the end of each dialysis session .
Synthesis Analysis
Etelcalcetide is synthesized using a solid phase synthesis method . The method involves synthesizing an Etelcalcetide backbone peptide resin, removing the side chain protecting group of Cys in the peptide chain, and then activating the sulfydryl of the Cys side chain on the peptide resin with 2,2’-dithiodipyridine and constructing a disulfide bond with L-Cys .
Molecular Structure Analysis
The molecular formula of Etelcalcetide is C38H73N21O10S2 . Its molecular weight is 1048.3 g/mol .
Chemical Reactions Analysis
Etelcalcetide is a recently approved intravenous calcimimetic that reduces serum parathyroid hormone (PTH), calcium, phosphorus, and fibroblast growth factor-23 concentrations .
Physical And Chemical Properties Analysis
Etelcalcetide has a molecular weight of 1048.25 g/mol . It is an oligopeptide .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics : Etelcalcetide demonstrates effective pharmacokinetic and pharmacodynamic properties for treating SHPT in CKD patients on hemodialysis. The drug is rapidly cleared via renal excretion in healthy subjects, but clearance is substantially reduced in end-stage renal disease, dependent on hemodialysis. It effectively lowers parathyroid hormone (PTH) levels by binding the calcium-sensing receptor and increasing its sensitivity to extracellular calcium (Chen et al., 2016); (Wu et al., 2018).
Efficacy in Hemodialysis Patients : Etelcalcetide effectively reduces circulating levels of PTH and calcium, making it a suitable treatment for SHPT in CKD patients undergoing hemodialysis. Its efficacy in SHPT has been ascertained in both randomized controlled trials and real-world settings, showing significant reduction in PTH levels (Blair, 2016); (Russo et al., 2019).
Safety Profile : The primary adverse effects of etelcalcetide include hypocalcemia, tremoring, and convulsions. However, these adverse effects are generally considered a consequence of its pharmacological activity and the expected sequelae associated with reductions in serum calcium due to suppression of PTH secretion (Fielden et al., 2016).
Impact on Vascular Calcification : Etelcalcetide has been shown to prevent vascular calcification in a rat model of renal insufficiency with SHPT, suggesting potential benefits beyond PTH reduction. This effect is partly due to reductions in serum FGF23, calcium, and phosphorus levels (Yu et al., 2017).
Effect on Fibroblast Growth Factor 23 : Etelcalcetide significantly reduces fibroblast growth factor 23 (FGF23) levels in patients with SHPT receiving hemodialysis. This reduction is strongly correlated with reductions in calcium and phosphate, but not with PTH (Wolf et al., 2019).
Application in Diabetic Patients : Special considerations are advised when using etelcalcetide in diabetic patients undergoing hemodialysis due to potential complications like hypocalcemia, which can exacerbate cardiac issues and arrhythmias (Ye et al., 2018).
Cost-Effectiveness : Economic evaluations suggest that etelcalcetide is a cost-effective alternative to cinacalcet for the treatment of SHPT in hemodialysis patients (Stollenwerk et al., 2018).
Safety And Hazards
Etelcalcetide has been associated with adverse drug reactions (ADRs) in 14.1% of patients, with metabolism and nutrition disorders being the most frequent classes of ADRs . Hypocalcemia-related ADRs occurred in 8.7% of patients . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Etelcalcetide has been shown to enhance osteoblast activity through a non-PTH-dependent pathway, besides reducing bone turnover, mineralization defect, and marrow fibrosis with favorable effects on bone structure and strength . This suggests potential future directions for the use of Etelcalcetide in improving bone health .
properties
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N21O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155132 | |
Record name | Etelcalcetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |
Record name | Etelcalcetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Etelcalcetide | |
CAS RN |
1262780-97-1 | |
Record name | Etelcalcetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etelcalcetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etelcalcetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETELCALCETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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